16,17-Pyrazoleestrone

Description

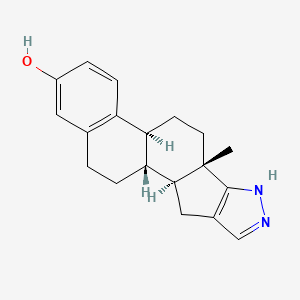

16,17-Pyrazoleestrone is a synthetic derivative of estrone, a natural estrogen, where a pyrazole ring replaces the oxygen atom at the C16 and C17 positions of the steroid backbone (Figure 1) . This structural modification significantly alters its biological activity. In vitro studies demonstrate that this compound retains a receptor-binding affinity comparable to estrone (Ka ≈ 10⁻⁹ M) . This discrepancy is attributed to reduced tissue distribution in the uterus, limiting its bioavailability .

The compound exhibits hypocholesterolemic properties, suppressing serum total cholesterol and β-lipoprotein in hyperlipidemic rats with minimal estrogenic side effects .

Properties

CAS No. |

3460-91-1 |

|---|---|

Molecular Formula |

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(1R,2S,9S,12S)-9-methyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4(8),5,13(18),14,16-pentaen-16-ol |

InChI |

InChI=1S/C19H22N2O/c1-19-7-6-15-14-5-3-13(22)8-11(14)2-4-16(15)17(19)9-12-10-20-21-18(12)19/h3,5,8,10,15-17,22H,2,4,6-7,9H2,1H3,(H,20,21)/t15-,16-,17+,19+/m1/s1 |

InChI Key |

LYPKZGCWSASPDL-VXNCWWDNSA-N |

SMILES |

CC12CCC3C(C1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O |

Canonical SMILES |

CC12CCC3C(C1CC4=C2NN=C4)CCC5=C3C=CC(=C5)O |

Synonyms |

16,17-pyrazoleestrone |

Origin of Product |

United States |

Comparison with Similar Compounds

Estrone and Its Metabolites

- Estrone (E1) : The parent compound exhibits potent estrogenic activity, increasing uterine weight (by 150% at 1 μg/kg in rats) and ER concentration. However, it promotes tumor growth in hormone-dependent cancers .

- 2-Hydroxyestrone (2OHE1) : A metabolite with antiestrogenic properties, 2OHE1 inhibits neoplasm growth and is linked to reduced breast cancer risk (protective ratio >3) .

- 16α-Hydroxyestrone (16OHE1) : This metabolite promotes tumorigenesis, with a 2OHE1/16OHE1 ratio <1 correlating with poor clinical outcomes .

Its estrogenic activity is 1/15th of estrone when administered intramuscularly, offering a safer profile for lipid-lowering therapies .

16-Substituted Estrone Derivatives

- 16-Azidomethyl-3-O-Benzyl Estrone (16AABE/16BABE) : These analogs exhibit antiproliferative activity against breast cancer cells (IC₅₀ ≈ 10⁻⁷ M) by modulating ER signaling. The azidomethyl group enhances metabolic stability compared to pyrazole .

- 17β-HSD1 Inhibitors (e.g., Compound 25) : Modified E-ring pyrazole steroids inhibit estrone-to-estradiol conversion (IC₅₀ = 27 nM in T-47D cells), a mechanism distinct from 16,17-Pyrazoleestrone’s ER antagonism .

Structural Impact : Pyrazole at C16/C17 reduces estrogenicity, while azidomethyl or sulfamoyl groups (as in 17β-HSD1 inhibitors) enhance enzyme targeting .

Comparison with Pyrazole-Containing Compounds

Antifungal Pyrazole Derivatives

Pyrazole derivatives like compound 5 (Table 1) exhibit potent antifungal activity against Candida albicans (MIC = 15.6 μg/mL), attributed to membrane disruption . In contrast, this compound lacks direct antifungal effects but shares the pyrazole scaffold’s metabolic stability .

Table 1 : Antifungal Activity of Pyrazole Derivatives vs. This compound

| Compound | MIC (μg/mL) | Target Organism | Estrogenic Activity |

|---|---|---|---|

| Pyrazole derivative 5 | 15.6 | C. albicans | None |

| This compound | N/A | N/A | Weak (1/15th of E1) |

Pyrazole Amide Fungicides

Commercial amide fungicides (e.g., penflufen) use pyrazole rings for broad-spectrum activity. Modifications like halogenation or phenyl substitution enhance fungicidal potency . This compound’s pyrazole moiety, however, serves to attenuate hormonal effects rather than directly target pathogens .

Pharmacological and Therapeutic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.